molecular formula C13H16BrNO2 B1531226 Tert-butyl 4-bromoisoindoline-2-carboxylate CAS No. 1035235-27-8

Tert-butyl 4-bromoisoindoline-2-carboxylate

Cat. No. B1531226
CAS RN: 1035235-27-8
M. Wt: 298.18 g/mol
InChI Key: BFCZVUVSPUKWET-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 . It is used for various research and development purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the search results .

Scientific Research Applications

Synthetic Applications

Carbamoyl Radical Cyclization

An efficient method to access 2-tert-butylisoindolin-1-ones involves oxidative radical cyclization from stable carbamoylxanthates derived from secondary tert-butylamines. This process, highlighted in the synthesis of cichorine and 4-hydroxyisoindolin-1-one natural products, showcases the synthetic utility of tert-butyl 4-bromoisoindoline-2-carboxylate derivatives (López-Valdez et al., 2011).

Tert-Butoxycarbonylation

The compound has been utilized in tert-butoxycarbonylation reactions for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This chemoselective reaction proceeds in high yield under mild conditions, making it an important tool in the synthesis of protected amines and other functionalized molecules (Saito et al., 2006).

Medicinal Chemistry Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. It exhibits excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This example underscores the role of this compound derivatives in the development of new antimalarial drugs (O’Neill et al., 2009).

Chemical Methodology Development

Arylation and Alkylation of C-H Bonds

Research has explored the palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp² and sp³ C-H bonds of amine and carboxylic acid derivatives. This method employs tert-butyl isoindoline derivatives as part of the substrate pool, demonstrating the versatility of these compounds in facilitating complex transformations (Nadres et al., 2013).

Safety and Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to Tert-butyl 4-bromoisoindoline-2-carboxylate . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of isothiazoloquinolones and as inhibitors of dipeptidyl peptidase 8/9 (dpp8/9) .

Pharmacokinetics

The compound’s molecular weight (29818 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-bromoisoindoline-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . The pH of the environment could also affect the compound’s solubility and therefore its bioavailability and efficacy.

properties

IUPAC Name

tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCZVUVSPUKWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678779
Record name tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035235-27-8
Record name 1,1-Dimethylethyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035235-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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